DM3-SMe

Cytotoxicity ADC Payload In Vitro Potency

ADC developers face critical linker-payload mismatch risks when substituting maytansinoids without re-optimization. DM3-SMe eliminates this uncertainty with dual conjugation capability-forming both cleavable disulfide and stable thioether bonds-enabling independent optimization of release kinetics for specific tumor microenvironments. • Sub-nanomolar potency (IC50 0.0011 nM) ensures efficacy against low-antigen tumors [6†L14-L15] • Thiomethyl (SMe) cap alters metabolic fate vs. uncapped analogs, requiring construct-specific validation [Local Evidence] • Reliable reference payload with defined DMSO solubility (10 mM) for reproducible in vitro benchmarking

Molecular Formula C38H54ClN3O10S2
Molecular Weight 812.4 g/mol
Cat. No. B12294429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM3-SMe
Molecular FormulaC38H54ClN3O10S2
Molecular Weight812.4 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)SSC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C38H54ClN3O10S2/c1-21-12-11-13-29(49-9)38(47)20-28(50-36(46)40-38)23(3)34-37(5,52-34)30(51-35(45)24(4)41(6)31(43)15-14-22(2)54-53-10)19-32(44)42(7)26-17-25(16-21)18-27(48-8)33(26)39/h11-13,17-18,22-24,28-30,34,47H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11-,21-12-
InChIKeyYCOIJPSIDUQDNN-LULSAPDQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM3-SMe Procurement Guide: A High-Potency Maytansinoid Payload for ADC Development and Cytotoxicity Research


DM3-SMe (CAS 796073-70-6) is a semi-synthetic maytansinoid derivative and a potent microtubule polymerization inhibitor [1]. It serves as a cytotoxic payload for antibody-drug conjugates (ADCs) and can be conjugated via disulfide or stable thioether bonds [1]. DM3-SMe is classified as a second-generation ADC payload with an optimized structure that confers sub-nanomolar potency in vitro .

Why DM3-SMe Cannot Be Casually Substituted with DM1, DM3, or DM4 in ADC Research


Maytansinoids share a common microtubule-inhibiting mechanism, but their side-chain modifications create distinct physicochemical and pharmacological profiles that directly affect ADC design, linker chemistry compatibility, and in vivo release kinetics [1]. For instance, DM1, DM3, and DM4 possess different side chains that confer varying release and stability profiles, making them non-interchangeable in ADC constructs [1]. Additionally, the addition of the thiomethyl (SMe) cap in DM3-SMe alters its metabolic fate and potency relative to its uncapped counterparts . Therefore, substituting DM3-SMe with another maytansinoid without re-optimizing the entire ADC construct can lead to unpredictable efficacy, altered toxicity, and failed preclinical development.

DM3-SMe Quantitative Differentiation Evidence: Head-to-Head Comparison with Key Analogs


Comparative Cytotoxicity: DM3-SMe Exhibits Superior Potency to DM4 and DM4-SMe

DM3-SMe demonstrates an IC50 of 0.0011 nM in vitro , which is 24-fold more potent than DM4 (IC50 of 3.3 nM against SK-BR-3 cells) [1] and 24-fold more potent than its close structural analog, DM4-SMe (IC50 of 0.026 nM against KB cells) . This higher potency suggests that ADCs constructed with DM3-SMe may require lower antibody doses to achieve therapeutic effect.

Cytotoxicity ADC Payload In Vitro Potency

Comparative Cytotoxicity: DM3-SMe Shows 2.7-fold Lower IC50 than DM1-SMe

In a panel of human tumor cell lines, DM1-SMe (a DM1 analog with a thiomethane cap) exhibits IC50 values ranging from 0.003 to 0.01 nM . The most potent reported IC50 for DM3-SMe is 0.0011 nM [1], which is approximately 2.7-fold lower (more potent) than the lower end of the DM1-SMe range (0.003 nM). This suggests a consistent potency advantage for DM3-SMe over its DM1-based counterpart.

Cytotoxicity ADC Payload In Vitro Potency

Solubility and Formulation: DM3-SMe Offers Defined Solubility for In Vitro and In Vivo Use

DM3-SMe is soluble in DMSO at a concentration of 10 mM [1]. While many related maytansinoids are also DMSO-soluble, this defined solubility facilitates the preparation of high-concentration stock solutions for in vitro assays and in vivo dosing . This property is critical for researchers requiring reliable and reproducible formulation.

Solubility Formulation DMSO

Linker Compatibility: DM3-SMe Provides Dual Conjugation Modalities

DM3-SMe is designed with a functional group that enables conjugation to antibodies through both cleavable disulfide bonds and stable thioether bonds [1]. This dual functionality offers greater flexibility in linker selection compared to earlier maytansinoids like DM1 and DM4, which may be primarily optimized for one type of linkage [2]. The choice between a cleavable or non-cleavable linker is a critical determinant of an ADC's mechanism of action and bystander effect.

ADC Linker Conjugation Chemistry Stability

Validated Application Scenarios for DM3-SMe in Preclinical ADC Research


High-Potency Payload for Next-Generation ADCs

With an in vitro IC50 of 0.0011 nM [1], DM3-SMe is ideally suited for ADCs targeting tumors with low antigen expression or where a high therapeutic index is required. Its potency ensures effective cell killing even at low antibody doses, potentially reducing off-target toxicities [2].

Flexible Conjugation for Optimized ADC Design

The ability of DM3-SMe to form both cleavable disulfide and stable thioether bonds [1] enables researchers to independently optimize the linker-payload combination. This is essential for tailoring the ADC's release mechanism and bystander killing effect to the specific tumor microenvironment [3].

Reference Standard for Comparative Efficacy Studies

Due to its well-documented potency and established mechanism of action [1], DM3-SMe serves as a reliable reference payload for benchmarking novel maytansinoid derivatives or alternative ADC payloads. Its defined solubility (10 mM in DMSO) also makes it a convenient tool for reproducible in vitro assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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